Oct4 inducer-2
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Overview
Description
Oct4 inducer-2: is a chemical compound known for its ability to promote the expression of the octamer-binding transcription factor 4 (OCT4). This transcription factor is crucial for maintaining the pluripotency of embryonic stem cells and is a key player in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This compound has garnered significant attention in the fields of regenerative medicine and anti-aging research due to its potential to maintain the formation of iPSCs by promoting endogenous OCT4 expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Oct4 inducer-2 involves several synthetic steps, typically starting with the selection of appropriate precursor molecules. The synthetic route may include steps such as alkylation, acylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Oct4 inducer-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Oct4 inducer-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of pluripotency and reprogramming in stem cells.
Biology: Facilitates the generation of iPSCs, which are valuable for studying developmental biology and disease modeling.
Industry: Used in the development of anti-aging products and therapies
Mechanism of Action
The mechanism of action of Oct4 inducer-2 involves promoting the expression of endogenous OCT4. This is achieved by activating specific signaling pathways and transcriptional networks that regulate OCT4 expression. The compound interacts with molecular targets such as transcription factors and epigenetic modifiers to enhance the reprogramming efficiency of somatic cells into iPSCs. The activation of OCT4 leads to the maintenance of pluripotency and self-renewal in stem cells .
Comparison with Similar Compounds
Oct4-activating compound 1 (OAC1): Enhances reprogramming efficiency by activating both OCT4 and NANOG promoter-driven luciferase reporter genes.
O4I4: A metabolically stable analog that activates endogenous OCT4 and related signaling pathways.
Uniqueness of Oct4 inducer-2: this compound is unique in its ability to maintain the formation of iPSCs by specifically promoting the expression of endogenous OCT4. This distinguishes it from other compounds that may require the addition of multiple transcription factors or external genetic modifications.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethylanilino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-8-19-14(16-12)15-11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
BEQVMHIOCVBLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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